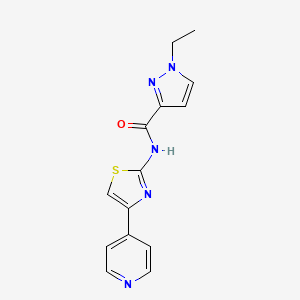

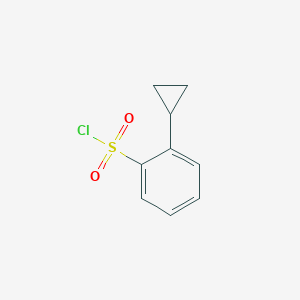

![molecular formula C9H11N3O B2806792 6-[(2-羟乙基)(甲基)氨基]吡啶-3-甲腈 CAS No. 265314-32-7](/img/structure/B2806792.png)

6-[(2-羟乙基)(甲基)氨基]吡啶-3-甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

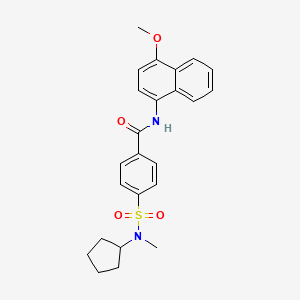

“6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” is a chemical compound that is available from suppliers such as Maybridge, Ltd., and BIONET - Key Organics Ltd . It is also known by registry numbers ZINC000020230171 .

Molecular Structure Analysis

The molecular structure of “6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” is characterized by the presence of a pyridine ring, which is a basic aromatic heterocyclic compound . The InChI code for this compound is 1S/C9H12N2O2/c1-11(4-5-12)9-3-2-8(7-13)6-10-9/h2-3,6-7,12H,4-5H2,1H3 .Physical And Chemical Properties Analysis

The physical form of “6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” is a powder . It has a molecular weight of 180.21 . The storage temperature for this compound is 4 degrees Celsius .科学研究应用

金属促进反应:

- 通过吡啶-2-碳腈与氨基醇的反应形成了镍(II)配合物,展示了在温和条件下创建复杂化合物的潜力。这种方法为 2-恶唑啉制备提供了新途径,并突出了吡啶衍生物在催化条件下的反应性 (Segl′a & Jamnický, 1993).

与生物分子的相互作用:

- 研究探索了吡唑并[3,4-b]吡啶衍生物与溶菌酶之间的相互作用,证明了溶菌酶的显着结合和构象变化。这表明了生化应用的潜力,特别是在了解蛋白质-配体相互作用方面 (Wu et al., 2007).

多功能衍生物的合成:

- 通过三组分缩合反应合成了新的多功能衍生物,例如 3-酰胺基-7-羟基-5-甲基-2-氧代-2H-吡喃并[2,3-b]吡啶-6-碳腈。这说明了该化合物在形成多种化学结构方面的多功能性 (Paponov et al., 2021).

铜和钴配合物的形成:

- 研究表明含有 2-吡啶基-2-恶唑啉的铜和钴配合物的形成。该研究提供了对这些配合物中立体化学和配体配位的见解,有助于我们理解金属-配体相互作用 (Segl et al., 1998).

吡啶衍生物的形成:

- 对吡啶衍生物在亲核条件下的化学转化研究导致了各种杂环体系的产生。这项研究扩展了吡啶碳腈在合成有机化学中的应用范围 (Ibrahim & El-Gohary, 2016).

区域选择性转化:

- 吡啶酮区域选择性转化为氨基吡啶酮,为生产氨基吡啶衍生物提供了一种新方法。这项工作为杂环化学和吡啶类似物的合成做出了贡献 (Katritzky et al., 1995).

未来方向

Given the potential bioactive properties of “6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” and similar compounds, future research could focus on exploring their potential applications in the pharmaceutical sector . Additionally, efforts could be made to develop more potent, new, and safe synthetic methodologies for these types of compounds .

属性

IUPAC Name |

6-[2-hydroxyethyl(methyl)amino]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(4-5-13)9-3-2-8(6-10)7-11-9/h2-3,7,13H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCZBVMOYAHGLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

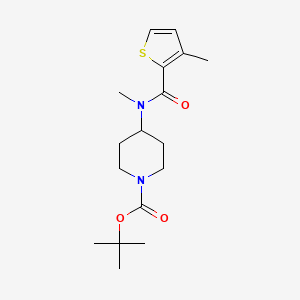

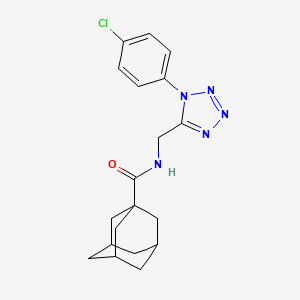

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2806709.png)

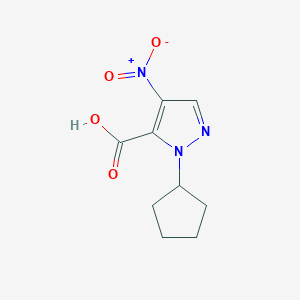

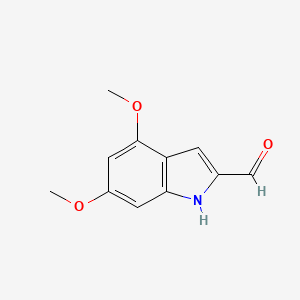

![2-(3-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2806713.png)

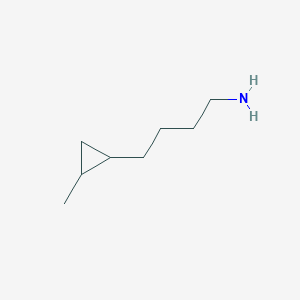

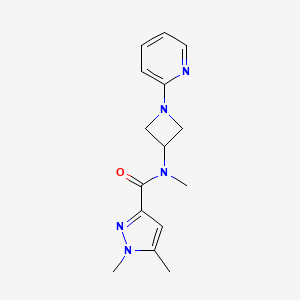

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806718.png)

![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2806724.png)

![N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2806728.png)